5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione
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Overview
Description
5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.14 g/mol . This compound is characterized by a spiro structure, which involves a cyclohexane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a bromine atom at the 5’ position adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound, followed by cyclization to form the spiro structure . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’(1’H)-one
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5’-Bromospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is unique due to its spiro structure and the presence of a bromine atom at the 5’ position. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-2-1-8-10(15-9)12(11(17)14-8)5-3-7(16)4-6-12/h1-2H,3-6H2,(H,14,17) |
InChI Key |
LKBZJCJBHHOBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=CC(=N3)Br)NC2=O |
Origin of Product |
United States |
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